molecular formula C15H17N3O3 B2817015 (3-(1,2,4-噁二唑-3-基)吡咯啉-1-基)(4-乙氧基苯基)甲酮 CAS No. 2034276-21-4

(3-(1,2,4-噁二唑-3-基)吡咯啉-1-基)(4-乙氧基苯基)甲酮

货号 B2817015
CAS 编号: 2034276-21-4
分子量: 287.319
InChI 键: WRLLNNYDRRLKDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .


Synthesis Analysis

The synthesis of oxadiazole derivatives involves various methods . One such method involves the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes . Another approach involves the design and synthesis of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives as novel potent GPBAR1 agonists .


Molecular Structure Analysis

The molecular structure of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone is complex. The oxadiazole ring is a key structural feature, and the positions of the substituents on this ring can significantly influence the properties of the molecule .

科学研究应用

晶体堆积和非共价相互作用

  1. 在晶体堆积中的作用:带有 1,2,4-恶二唑部分的衍生物的晶体堆积显示了孤对-π 相互作用和卤素键合的重要性。这些相互作用对于稳定这些化合物的分子构象和超分子结构至关重要,包括 (3-(1,2,4-恶二唑-3-基)吡咯烷-1-基)(4-乙氧基苯基)甲苯酮 (Sharma 等人,2019)

抗菌和抗分枝杆菌活性

  1. 抗菌特性:含有恶二唑片段的化合物,包括与 (3-(1,2,4-恶二唑-3-基)吡咯烷-1-基)(4-乙氧基苯基)甲苯酮相关的化合物,表现出潜在的抗菌和抗真菌活性。这在各种合成的衍生物中很明显,这些衍生物在低浓度下对细菌和真菌表现出活性 (Voskienė 等人,2012)

合成和结构表征

  1. 合成和表征:此类化合物的合成涉及各种化学过程,并且它们的结构通过 NMR、IR、质谱和元素分析等技术得到证实。这对于了解它们的化学行为和潜在应用至关重要 (Pandya 等人,2019)

生化和电生理学研究

  1. 药理研究:在药理研究中,对这类化合物的结合亲和力和拮抗特性进行评估。例如,涉及食欲素受体的研究使用 1,2,4-恶二唑的类似物来了解受体结合和生理效应 (Malherbe 等人,2009)

类药物特性和 ADME 特性

  1. 类药物特性:使用计算机模拟方法分析化合物的类药物特性。这包括预测它们的吸收、分布、代谢和排泄 (ADME) 特性,从而深入了解它们作为候选药物的潜力 (Pandya 等人,2019)

抗惊厥特性

  1. 抗惊厥潜力:结构上类似于 (3-(1,2,4-恶二唑-3-基)吡咯烷-1-基)(4-乙氧基苯基)甲苯酮的 1,2,4-恶二唑衍生物已针对抗惊厥活性进行了评估。一些化合物在电休克模型中显示出有希望的结果,并且已测试它们对钠通道的影响,表明它们具有作为抗惊厥剂的潜力 (Malik & Khan,2014)

未来方向

The future directions for research on (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone and related compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, the development of new methods for synthesizing complex structures containing oxadiazole rings could be a promising area of research .

作用机制

Target of Action

The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it could be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.

属性

IUPAC Name

(4-ethoxyphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-20-13-5-3-11(4-6-13)15(19)18-8-7-12(9-18)14-16-10-21-17-14/h3-6,10,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLLNNYDRRLKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。